

Physical and chemical properties of 4'-Hydroxyflavanone

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Compound of Interest

Compound Name: 4'-Hydroxyflavanone

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4'-Hydroxyflavanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyflavanone is a naturally occurring flavonoid belonging to the flavanone subclass, characterized by a C6-C3-C6 backbone. It is found in a variety of plants, including citrus fruits and has garnered significant interest within the scientific community due to its diverse biological activities.^[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **4'-Hydroxyflavanone**, with a focus on its therapeutic potential. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

4'-Hydroxyflavanone is a white to pale orange solid.^[1] It is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone, but is sparingly soluble in water.^{[1][2]}

Table 1: Physical and Chemical Properties of **4'-Hydroxyflavanone**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₃	[1][3][4]
Molecular Weight	240.25 g/mol	[3][5]
Melting Point	182 °C	[5]
Boiling Point	447.5 ± 45.0 °C at 760 mmHg	[5]
Density	1.288 ± 0.06 g/cm ³	[5]
logP (o/w)	2.720 (estimated)	[5]
Water Solubility	Sparingly soluble	[1]
Appearance	White to Pale Orange Solid	[1]
CAS Number	6515-37-3	[3]

Table 2: Spectroscopic Data for **4'-Hydroxyflavanone**

Technique	Key Data Points	Source
¹³ C NMR	Spectral data available in public databases.	[3]
GC-MS	Major fragments observed.	[3]
LC-MS/MS (Positive Ion Mode)	Precursor ion [M+H] ⁺ at m/z 241.0859. Major fragment ions at m/z 121.0283, 147.0429, 195.0776.	[3]
LC-MS/MS (Negative Ion Mode)	Precursor ion [M-H] ⁻ at m/z 239.0693. Major fragment ion at m/z 119.0494.	[3]
Infrared (IR) Spectroscopy (ATR-Neat)	Data available from various sources.	[3][6]
Raman Spectroscopy (FT-Raman)	Data available from various sources.	[3]

Experimental Protocols

Synthesis of 4'-Hydroxyflavanone

The synthesis of **4'-Hydroxyflavanone** is typically achieved through a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.

Step 1: Synthesis of 4,2'-Dihydroxychalcone (Chalcone Intermediate) via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of an appropriate acetophenone and benzaldehyde.

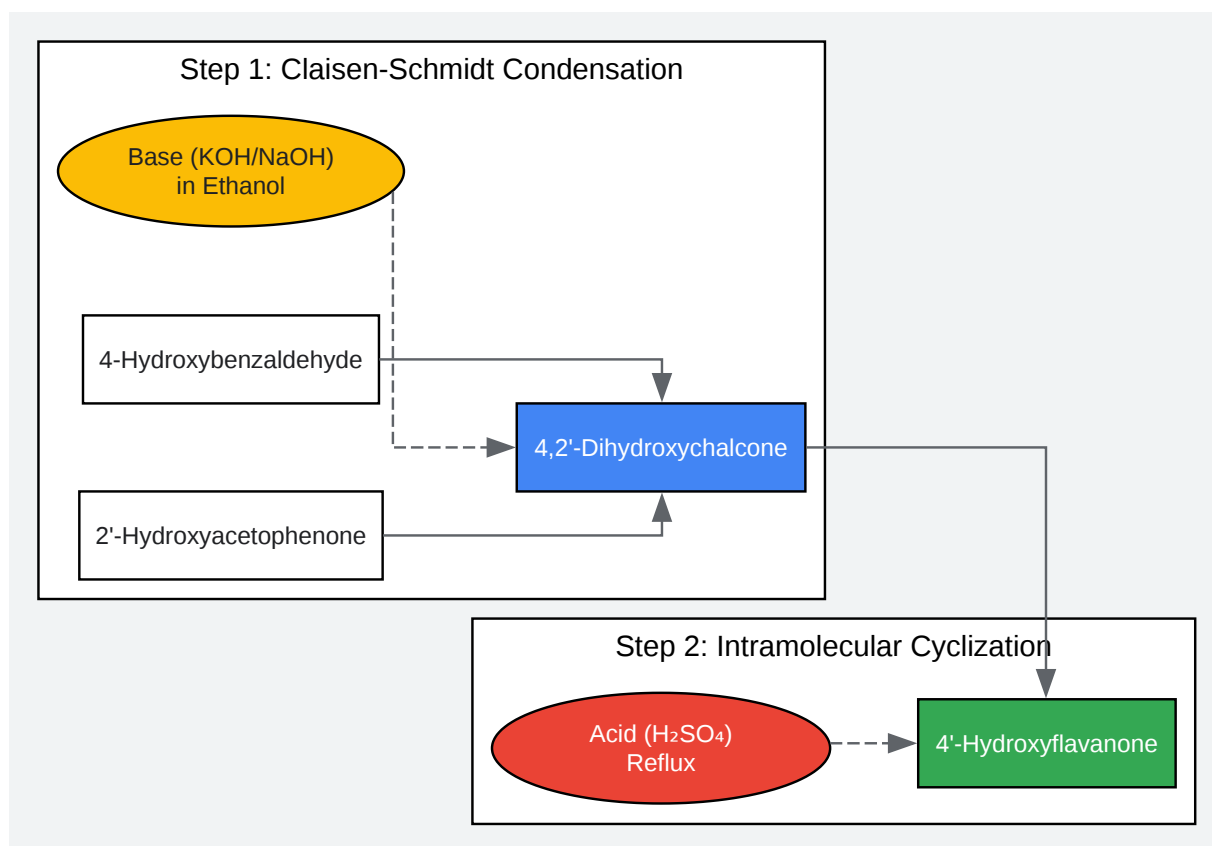
- Materials:
 - 2'-Hydroxyacetophenone
 - 4-Hydroxybenzaldehyde
 - Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
 - Ethanol
 - Hydrochloric Acid (HCl) (for neutralization)
- Protocol:
 - Dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol in a flask.
 - Slowly add a concentrated aqueous solution of KOH or NaOH to the mixture while stirring.
 - Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are often several hours.
 - Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

- Acidify the mixture with dilute HCl to precipitate the chalcone.
- Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it.
- The crude 4,2'-dihydroxychalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization of 4,2'-Dihydroxychalcone to **4'-Hydroxyflavanone**

The chalcone intermediate is cyclized under acidic or basic conditions to yield the flavanone.

- Materials:
 - 4,2'-Dihydroxychalcone
 - Sulfuric Acid (H₂SO₄) or Sodium Acetate
 - Ethanol or other suitable solvent
- Protocol (Acid-Catalyzed):
 - Dissolve the purified 4,2'-dihydroxychalcone in ethanol.
 - Add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux the mixture for several hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and pour it into cold water to precipitate the **4'-Hydroxyflavanone**.
 - Filter the precipitate, wash with water, and dry.
 - Purify the crude product by recrystallization from a solvent such as ethanol.



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Caption: Synthesis workflow for **4'-Hydroxyflavanone**.

Analytical Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **4'-Hydroxyflavanone**.
- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7]
 - Ensure the sample is fully dissolved.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

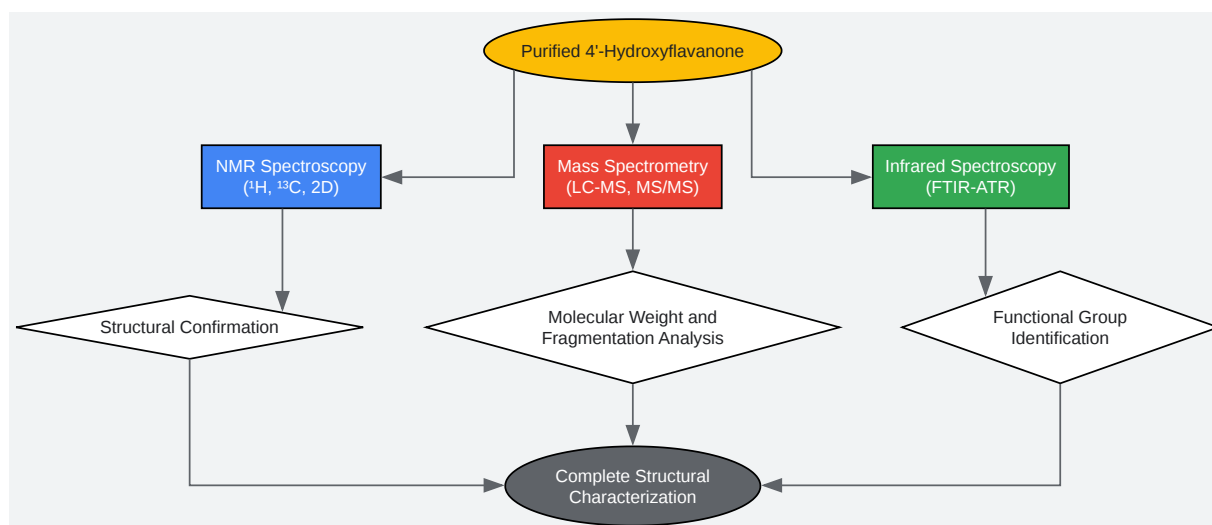
- Data Acquisition:
 - ^1H NMR: Acquire a standard proton spectrum. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
 - 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals and to confirm connectivity.
- Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are reported in Hertz (Hz).

2.2.2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **4'-Hydroxyflavanone**.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI).
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Data Acquisition:
 - Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns, which can aid in structural elucidation.
- Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular weight and deduce structural information.

2.2.3. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in **4'-Hydroxyflavanone**.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[8]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[8]
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.



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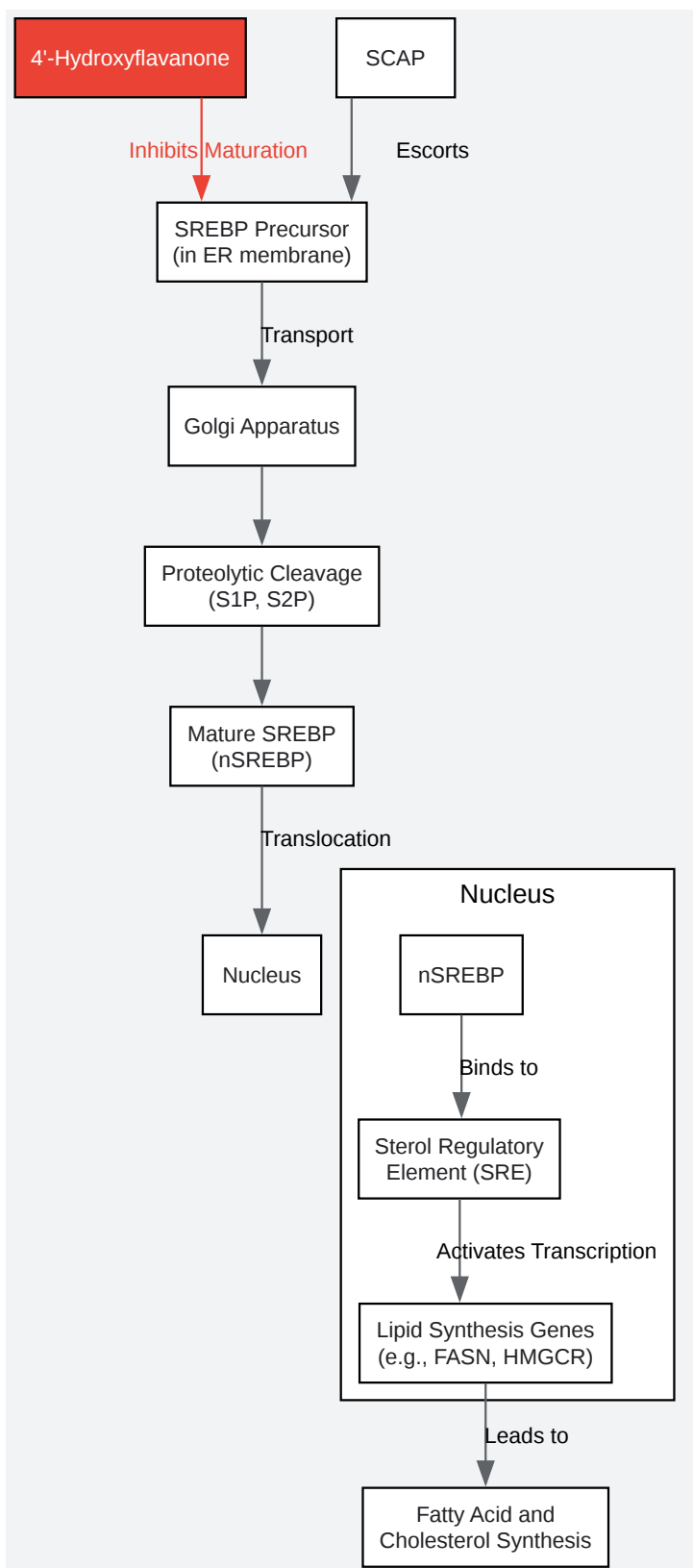
Caption: Analytical workflow for **4'-Hydroxyflavanone**.

Biological Activity and Signaling Pathways

4'-Hydroxyflavanone has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects.

Inhibition of Sterol Regulatory Element-Binding Protein (SREBP) Maturation

4'-Hydroxyflavanone is a known inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[9] SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol and fatty acids. By inhibiting the maturation of SREBPs, **4'-Hydroxyflavanone** can suppress the expression of genes involved in lipid biosynthesis.[9] This mechanism suggests its potential in the management of metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[9]

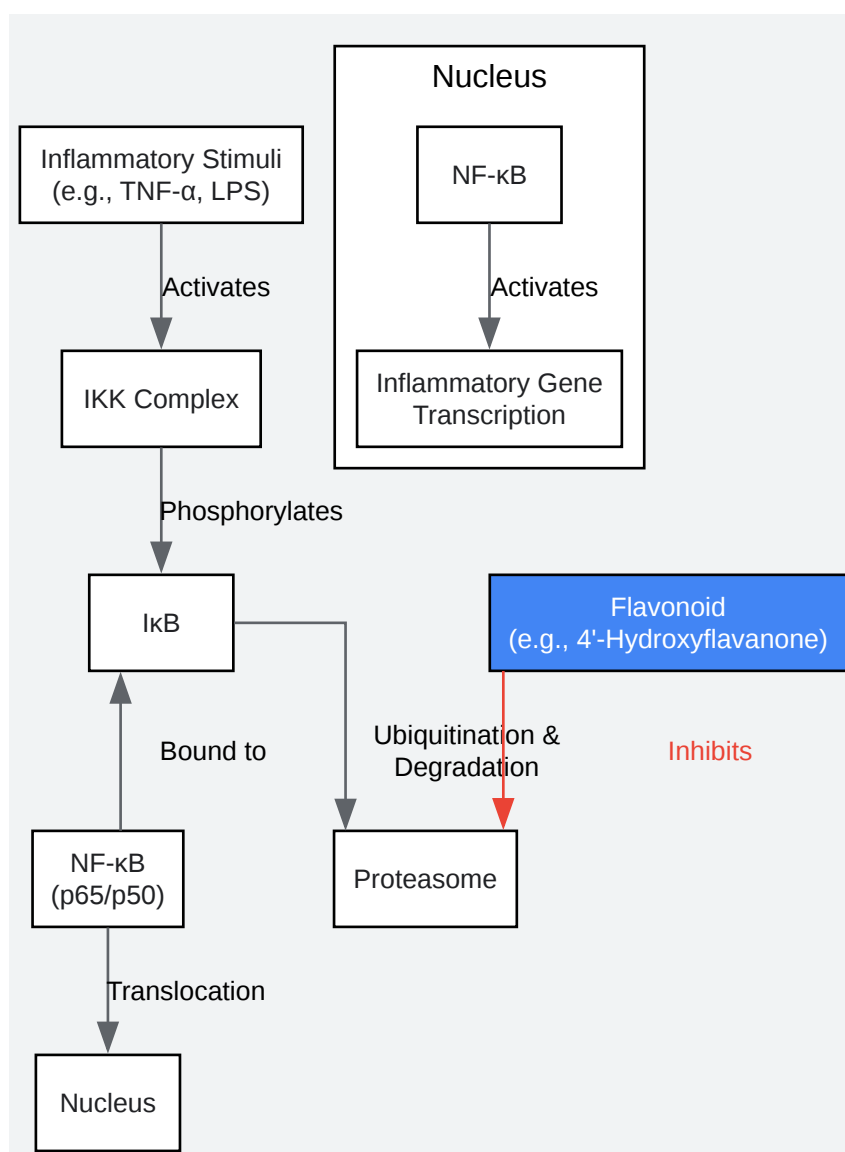


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Caption: Inhibition of SREBP maturation by **4'-Hydroxyflavanone**.

Modulation of NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by an inhibitor protein, I κ B. Upon stimulation by pro-inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, as a class, are known to inhibit this pathway. For instance, 4'-hydroxychalcone, a precursor to **4'-hydroxyflavanone**, has been shown to inhibit NF- κ B activation by inhibiting proteasome activity, which in turn prevents the degradation of I κ B α .^[10]

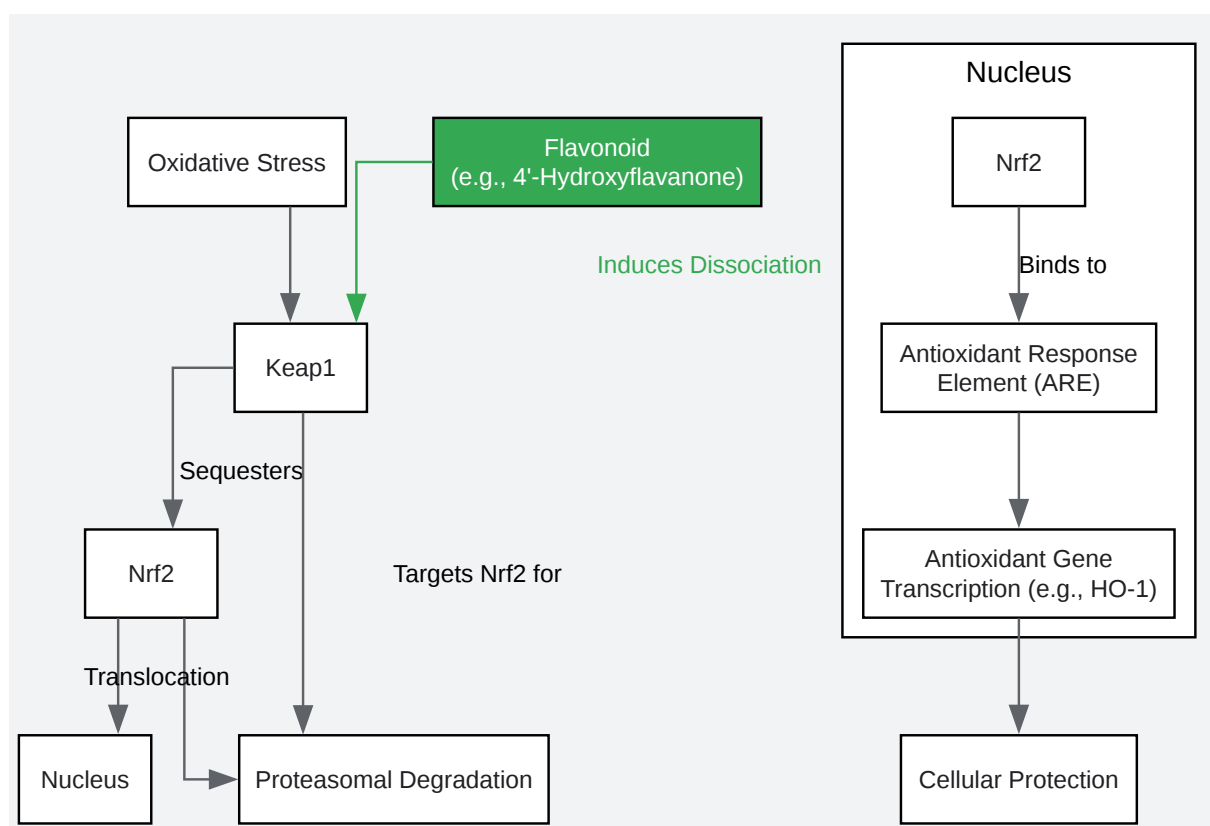


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Caption: General mechanism of NF- κ B pathway inhibition by flavonoids.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). Some flavonoids have been shown to activate this protective pathway.[11][12] For example, 6,7,4'-trihydroxyflavanone, a related compound, promotes HO-1 expression through Nrf2 nuclear translocation.[11][12]



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Caption: General mechanism of Nrf2 pathway activation by flavonoids.

Conclusion

4'-Hydroxyflavanone is a promising natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways, particularly the SREBP pathway, highlights its potential for the development of new therapeutic agents for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and medicinal value of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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